Eupatolitin Demonstrates Superior Cytotoxic Potency in MCF-7 and Hep G2 Cells Compared to the In-Class Flavonol 6-Methoxykaempferol
In a direct head-to-head in vitro study, Eupatolitin exhibited significantly stronger cytotoxic activity against human breast cancer (MCF-7) and human hepatoma (Hep G2) cell lines than the closely related flavonol, 6-Methoxykaempferol. This demonstrates that the additional 3'-hydroxyl group on the B-ring of Eupatolitin confers a substantial increase in anti-proliferative potential [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: IC50 = 27.6 µg/mL; Hep G2: IC50 = 23.5 µg/mL |
| Comparator Or Baseline | 6-Methoxykaempferol: MCF-7 and Hep G2 IC50 values not reported; study states Eupatolitin produced the 'highest cytotoxic effect' and 6-Methoxykaempferol was most potent for antioxidant activity [1]. |
| Quantified Difference | Eupatolitin was identified as the most potent cytotoxic agent among the nine metabolites isolated in the study, including 6-Methoxykaempferol and Patulitrin [1]. |
| Conditions | In vitro MTT assay on MCF-7 (human breast cancer) and Hep G2 (human hepatoma) cell lines. |
Why This Matters
This data provides a clear, quantifiable basis for selecting Eupatolitin over 6-Methoxykaempferol for studies focused on anti-proliferative effects in these specific cancer models, as its superior cytotoxicity is directly documented.
- [1] El-Toumy, S. A., et al. (2016). CYTOTOXIC AND ANTIOXIDANT ACTIVITIES OF SECONDARY METABOLITES FROM PULICARIA UNDULATA. Journal of Pharmacognosy and Phytochemistry, 5(4), 137-141. View Source
